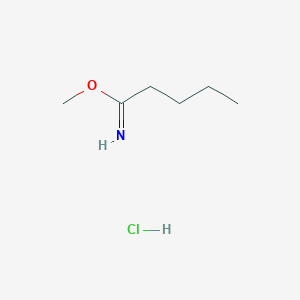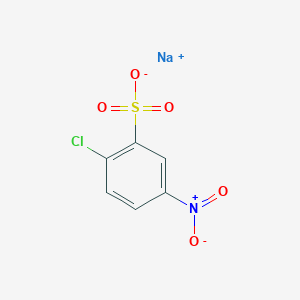
4-甲基伞花素-N-乙酰-几丁二糖
描述
4-Methyl-umbelliferyl-N-acetyl-chitobiose is a compound with the molecular formula C26H34N2O13 . It is also known by other names such as 4-METHYL-UMBELLIFERYL-N-ACETYL-CHITOBIOSE, 4-Mudacb, and 4-Methylumbelliferyl-N,N-diacetylchitobioside . This compound belongs to the class of organic compounds known as coumarin glycosides, which are aromatic compounds containing a carbohydrate moiety glycosidically bound to a coumarin moiety .
Molecular Structure Analysis
The molecular structure of 4-Methyl-umbelliferyl-N-acetyl-chitobiose includes a coumarin moiety and a carbohydrate moiety . The compound has a molecular weight of 582.6 g/mol .Chemical Reactions Analysis
4-Methyl-umbelliferyl-N-acetyl-chitobiose is a fluorogenic substrate for chitinases and chitobiosidases . It is cleaved by these enzymes to release the fluorescent moiety 4-MU . The fluorescence of 4-MU is pH-dependent, with excitation maxima of 320 and 360 nm at low and high pH, respectively, and an emission maximum ranging from 445 to 455 nm, increasing as pH decreases .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Methyl-umbelliferyl-N-acetyl-chitobiose include a molecular weight of 582.6 g/mol and a molecular formula of C26H34N2O13 . The compound is a fluorogenic substrate for certain enzymes, and its fluorescence properties are pH-dependent .科学研究应用
Enzymology Research
4-Methyl-umbelliferyl-N-acetyl-chitobiose: is utilized as a fluorogenic substrate in enzymology studies. It’s particularly used to assay the activity of enzymes like chitinases, which catalyze the hydrolysis of chitin. Upon enzymatic action, this compound releases a fluorescent product, methylumbelliferone, allowing researchers to measure enzyme activity quantitatively .
Pharmaceutical Development
In pharmaceutical research, this compound aids in the development of drugs targeting bacterial cell walls and fungal infections. As an analog of chitin, it helps in screening potential inhibitors of chitin-related metabolic pathways, crucial for the survival of various pathogens .
Medical Diagnostics
4-Methyl-umbelliferyl-N-acetyl-chitobiose: serves as a diagnostic tool in medical labs. Its breakdown by specific enzymes in biological samples can be measured, providing insights into conditions like Gaucher’s disease and other lysosomal storage disorders where such enzyme activities are compromised .
Biochemical Studies
This compound is significant in biochemical studies for understanding the mechanism of action of lysozymes, enzymes that protect against bacterial infection. By studying its interaction with lysozymes, researchers can gain insights into immune responses and bacterial resistance mechanisms .
Industrial Applications
In industrial settings, 4-Methyl-umbelliferyl-N-acetyl-chitobiose is used to monitor the efficiency of chitinase-producing microorganisms. These microorganisms are employed in bioconversion processes to convert chitinous waste into valuable products .
Environmental Monitoring
Environmental scientists use this compound to track chitinase activity in various ecosystems. This activity is an indicator of the biological degradation of chitin-containing materials, which is essential for nutrient cycling and maintaining ecological balance .
作用机制
Target of Action
The primary target of 4-Methyl-umbelliferyl-N-acetyl-chitobiose is Lysozyme C , a human enzyme . Lysozyme C plays a crucial role in the immune system, where it functions as an antibacterial enzyme.
Mode of Action
4-Methyl-umbelliferyl-N-acetyl-chitobiose is a fluorogenic substrate for chitinases and chitobiosidases . It interacts with these enzymes, which cleave the compound to release the fluorescent moiety 4-Methylumbelliferone (4-MU) . The fluorescence of 4-MU is pH-dependent, with excitation maxima of 320 and 360 nm at low and high pH, respectively, and an emission maximum ranging from 445 to 455 nm, increasing as pH decreases .
Biochemical Pathways
The compound is involved in the biochemical pathways related to the degradation of chitin, a long-chain polymer of N-acetylglucosamine, a derivative of glucose. When 4-Methyl-umbelliferyl-N-acetyl-chitobiose is cleaved by chitinases and chitobiosidases, it releases 4-MU, indicating the presence and activity of these enzymes .
Result of Action
The cleavage of 4-Methyl-umbelliferyl-N-acetyl-chitobiose by chitinases and chitobiosidases results in the release of the fluorescent moiety 4-MU . This fluorescence can be detected and measured, providing a quantitative readout of enzyme activity.
Action Environment
The action of 4-Methyl-umbelliferyl-N-acetyl-chitobiose is influenced by environmental factors such as pH. The fluorescence of the released 4-MU is pH-dependent, with different excitation maxima at low and high pH . This suggests that the efficacy and stability of the compound, and thus its ability to act as a substrate for chitinases and chitobiosidases, may vary depending on the pH of the environment.
属性
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N2O13/c1-10-6-18(33)38-15-7-13(4-5-14(10)15)37-25-20(28-12(3)32)23(36)24(17(9-30)40-25)41-26-19(27-11(2)31)22(35)21(34)16(8-29)39-26/h4-7,16-17,19-26,29-30,34-36H,8-9H2,1-3H3,(H,27,31)(H,28,32)/t16-,17-,19-,20-,21-,22-,23-,24-,25-,26+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSFMJHZUCSEHU-JYGUBCOQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)NC(=O)C)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30201881 | |
| Record name | 4-Methylumbelliferyl-N,N-diacetylchitobioside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30201881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
582.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-umbelliferyl-N-acetyl-chitobiose | |
CAS RN |
53643-12-2 | |
| Record name | 4-Methylumbelliferyl-N,N-diacetylchitobioside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053643122 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-methyl-umbelliferyl-N-acetyl-chitobiose | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02759 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-Methylumbelliferyl-N,N-diacetylchitobioside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30201881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-METHYLUMBELLIFERYL .BETA.-D-NN'-DIACETYLCHITOBIOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SYW68VG2T6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



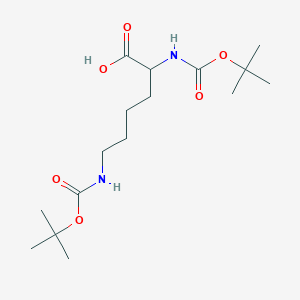
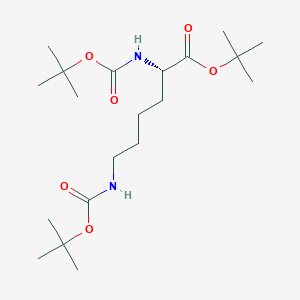
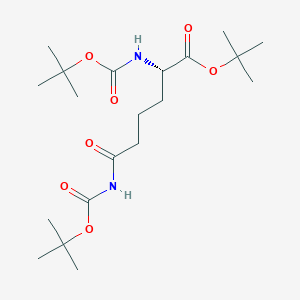
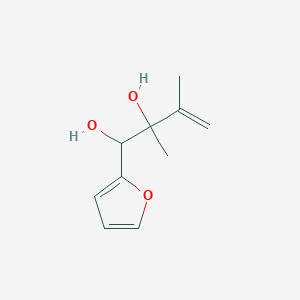

![Methyl (E)-3-[2-butyl-1-[(4-carbomethoxyphenyl)methyl]imidazol-5-YL]-2-(2-thienylmethyl)-2-propenoate](/img/structure/B19667.png)
![Methyl 4-[(2-butyl-5-formyl-1H-imidazol-1-YL)methyl]benzoate](/img/structure/B19668.png)

